

An In-depth Technical Guide to 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-fluorobenzene

Cat. No.: B165100

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-chloro-2-fluorobenzene**, a key halogenated aromatic compound. It is intended for researchers, scientists, and professionals involved in drug development, organic synthesis, and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block in various industrial applications.

Chemical Identity and Properties

1-Chloro-2-fluorobenzene, also known as o-chlorofluorobenzene, is a colorless to light yellow liquid.^[1] Its unique combination of chlorine and fluorine substituents on a benzene ring enhances its reactivity and makes it a crucial intermediate in the synthesis of complex organic molecules.^{[1][2]} The IUPAC name for this compound is confirmed as **1-chloro-2-fluorobenzene**.^{[3][4]}

Table 1: Physicochemical Properties of **1-Chloro-2-fluorobenzene**

Property	Value	References
Molecular Formula	C ₆ H ₄ ClF	[1] [5]
Molecular Weight	130.55 g/mol	[1] [3]
CAS Number	348-51-6	[1] [4]
Appearance	Colorless to light yellow clear liquid	[1] [5]
Density	1.244 g/mL at 25 °C	[5] [6]
Boiling Point	137-138 °C	[5] [6]
Melting Point	-43 to -42 °C	[1] [6]
Refractive Index (n _{20/D})	1.501	[5] [6]
Flash Point	31 °C (closed cup)	[7]

Table 2: Chemical Identifiers

Identifier	Value	References
IUPAC Name	1-chloro-2-fluorobenzene	[3]
Synonyms	2-Chlorofluorobenzene, o-Chlorofluorobenzene, 1-Fluoro-2-chlorobenzene	[3] [4]
InChI	InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H	[3] [6]
InChIKey	ZCJAYDKWZAWMPR-UHFFFAOYSA-N	[3] [6]
SMILES	C1=CC=C(C(=C1)F)Cl	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **1-chloro-2-fluorobenzene**. While raw spectral data is extensive, this section summarizes the key spectral features. Full spectra are available in public databases such as PubChem and SpectraBase.[\[4\]](#) [\[5\]](#)

Table 3: Summary of Spectroscopic Data

Technique	Key Features and Remarks
¹ H NMR	The spectrum will show complex multiplets in the aromatic region (approx. 7.0-7.4 ppm) due to the coupling of the four aromatic protons with each other and with the fluorine atom.
¹³ C NMR	The spectrum will exhibit six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine and chlorine will show characteristic chemical shifts and C-F coupling.
¹⁹ F NMR	A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak (M^+) at $m/z \approx 130$ and a characteristic $M+2$ peak with an intensity of about one-third of the M^+ peak, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy	The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (around $3000-3100\text{ cm}^{-1}$), C=C stretching of the aromatic ring (around $1400-1600\text{ cm}^{-1}$), and C-Cl and C-F stretching vibrations (in the fingerprint region below 1300 cm^{-1}).

Synthesis of 1-Chloro-2-fluorobenzene

A common and established method for the synthesis of **1-chloro-2-fluorobenzene** is through the Sandmeyer reaction, starting from o-fluoroaniline.^[3] This process involves the diazotization of the primary amine followed by the introduction of the chloro group.

Experimental Protocol: Diazotization and Chlorination of o-Fluoroaniline

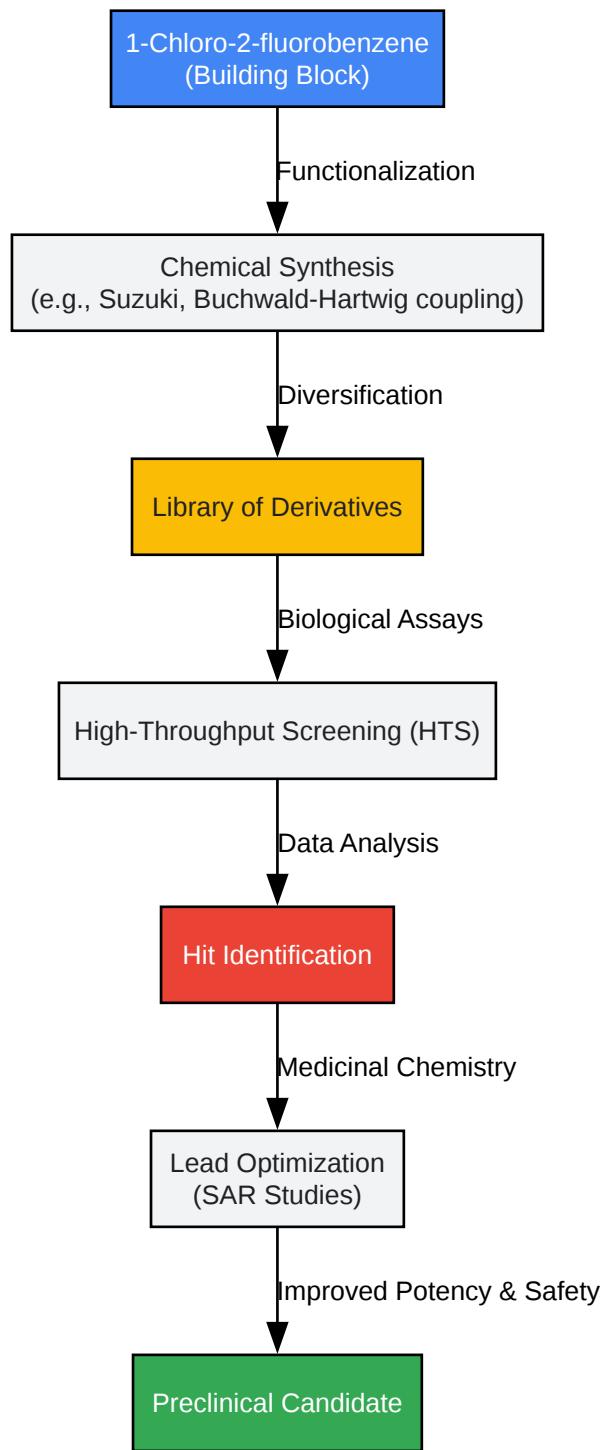
Materials:

- o-Fluoroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper(I) Chloride (CuCl)
- Ice
- Diethyl ether
- Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Diazotization:**
 - In a beaker, dissolve a specific molar equivalent of o-fluoroaniline in concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

- The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).
- Sandmeyer Reaction (Chlorination):
 - In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
 - Slowly and carefully add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) to ensure the complete decomposition of the diazonium salt.
- Work-up and Purification:
 - After cooling, transfer the reaction mixture to a separatory funnel.
 - Extract the product, **1-chloro-2-fluorobenzene**, with diethyl ether.
 - Wash the combined organic layers sequentially with dilute sodium hydroxide solution (to remove any phenolic byproducts) and then with water until the washings are neutral.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be further purified by fractional distillation to yield pure **1-chloro-2-fluorobenzene**.


Applications in Research and Drug Development

1-Chloro-2-fluorobenzene is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} The presence of two different halogen atoms provides multiple sites for further functionalization through various coupling reactions and nucleophilic aromatic substitution.

Role in Medicinal Chemistry

The introduction of chlorine and fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties.^{[8][9]} Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can also influence these properties and provide a site for further modification.^[10] **1-Chloro-2-fluorobenzene** serves as a precursor for more complex molecules that may interact with specific biological targets.

The general workflow for utilizing such a building block in early-stage drug discovery is illustrated below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **1-chloro-2-fluorobenzene**.

This compound is used in the synthesis of various pharmaceuticals and agrochemicals, where its structure contributes to the biological activity of the final product.[\[1\]](#)[\[3\]](#) For instance, it can be

used in the synthesis of benzimidazolones, a class of compounds with diverse biological activities.[11] The specific signaling pathways targeted would depend on the final, more complex molecule synthesized from this precursor.

Safety and Handling

1-Chloro-2-fluorobenzene is a flammable liquid and vapor.[7] It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Table 4: GHS Hazard Information

Hazard Code	Description	References
H226	Flammable liquid and vapor	[7]
H315	Causes skin irritation	[5]
H319	Causes serious eye irritation	[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Chloro-2-Fluorobenzene | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 11. 1-Chloro-2-fluorobenzene 99 348-51-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165100#iupac-name-for-1-chloro-2-fluorobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com